3-(ethoxymethyl)-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(ethoxymethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-10-6-7-4-5-9(2)8-7/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQSOUAMCCCVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Ethoxymethyl 1 Methyl 1h Pyrazole
Intrinsic Reactivity of the N1-Methyl-1H-pyrazole Ring System
The N1-methyl-1H-pyrazole nucleus is an aromatic system characterized by a specific electron density distribution that influences its reactivity. The presence of two nitrogen atoms and the methyl group on one of them defines the sites susceptible to electrophilic attack, nucleophilic substitution, and directed metalation.
Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus
The N1-methyl-1H-pyrazole ring is activated towards electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles. rrbdavc.org This is a general feature of 1,3-disubstituted pyrazoles. The ethoxymethyl group at C3, being weakly electron-donating, further supports the directing effect towards the C4 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
For instance, bromination of structurally similar 1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) proceeds smoothly to afford the 4-bromo derivative, indicating a similar expected outcome for 3-(ethoxymethyl)-1-methyl-1H-pyrazole. enamine.net
Table 1: Predicted Electrophilic Substitution Reactions of this compound
| Reaction | Reagent/Conditions | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-Bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole |
| Nitration | HNO₃, H₂SO₄ | 3-(Ethoxymethyl)-1-methyl-4-nitro-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
Nucleophilic Attack Patterns and Site Selectivity
Direct nucleophilic attack on the unsubstituted pyrazole ring is generally unfavorable due to its electron-rich nature. mdpi.com However, the introduction of strong electron-withdrawing groups or conversion to a pyrazolium (B1228807) salt can render the ring susceptible to nucleophilic substitution. For this compound itself, nucleophilic attack on the ring carbons is not a predominant reaction pathway under standard conditions. The C3 and C5 positions are considered the most electrophilic carbons within the pyrazole scaffold. mdpi.com
Metalation and Lithiation Strategies for Directed Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. researchgate.net In the case of N1-methyl-1H-pyrazole, lithiation with organolithium reagents like n-butyllithium (n-BuLi) shows regioselectivity dependent on reaction conditions. Under kinetic control (short reaction times, low temperatures), deprotonation occurs at the N-methyl group. In contrast, thermodynamic control (longer reaction times, higher temperatures) favors deprotonation at the C5 position, which is the most acidic ring proton. nih.gov
For this compound, the ethoxymethyl group at C3 is expected to direct lithiation to the adjacent C4 position to some extent, but the strong directing effect to the C5 position often dominates in N-alkylpyrazoles. Therefore, treatment with a strong base like n-BuLi is predicted to primarily yield the 5-lithio derivative, which can then be quenched with various electrophiles to introduce a wide range of functional groups.
Table 2: Predicted Directed Lithiation and Subsequent Electrophilic Quench
| Lithiation Conditions | Electrophile (E+) | Expected Product |
| n-BuLi, THF, -78 °C to 0 °C | CO₂ | This compound-5-carboxylic acid |
| n-BuLi, THF, -78 °C to 0 °C | I₂ | 3-(Ethoxymethyl)-5-iodo-1-methyl-1H-pyrazole |
| n-BuLi, THF, -78 °C to 0 °C | (CH₃)₃SiCl | 3-(Ethoxymethyl)-1-methyl-5-(trimethylsilyl)-1H-pyrazole |
Chemical Transformations Involving the Ethoxymethyl Side Chain
The ethoxymethyl group at the C3 position provides an additional handle for chemical modification, independent of the pyrazole ring's reactivity.
Reactions at the Ether Linkage and Alkyl Chain
The ether linkage of the ethoxymethyl group can be cleaved under various conditions to yield the corresponding alcohol, 3-(hydroxymethyl)-1-methyl-1H-pyrazole. This transformation is a key step in further functionalization. While specific examples for this exact molecule are not prevalent, general methods for ether cleavage are applicable. For instance, treatment with strong acids like HBr or Lewis acids such as BBr₃ are standard procedures for cleaving alkyl ethers. organic-chemistry.org Interestingly, some iron-based reagents have also been shown to facilitate the cleavage of ether C-O bonds in the presence of pyrazoles. rsc.org
Functional Group Interconversions of the Ethoxymethyl Moiety
Once the ether is cleaved to the hydroxymethyl group, a variety of functional group interconversions become accessible. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) would yield 1-methyl-1H-pyrazole-3-carbaldehyde, while a stronger oxidant like potassium permanganate (B83412) (KMnO₄) would produce 1-methyl-1H-pyrazole-3-carboxylic acid.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions to introduce a range of other functionalities. For instance, conversion of a methoxymethyl ether to an iodide has been reported, suggesting a similar transformation is feasible for the ethoxymethyl group. organic-chemistry.org
Table 3: Potential Functional Group Interconversions of the Ethoxymethyl Side Chain
| Starting Moiety | Reagent/Conditions | Resulting Moiety |
| -CH₂OCH₂CH₃ | BBr₃, CH₂Cl₂ | -CH₂OH |
| -CH₂OH | PCC, CH₂Cl₂ | -CHO |
| -CH₂OH | KMnO₄, NaOH, H₂O | -COOH |
| -CH₂OH | SOCl₂ | -CH₂Cl |
Influence of Substituents on Pyrazole Ring Reactivity and Stability
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is a delicate balance of the electron-donating and electron-withdrawing effects of its substituents. In the case of this compound, the two key substituents are the methyl group at the N1 position and the ethoxymethyl group at the C3 position.
Recent studies on 3(5)-substituted pyrazoles have indicated that electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. nih.govmdpi.com This is attributed to the increased electron density on the ring nitrogen atoms, making them more available for protonation. Conversely, electron-withdrawing groups on the pyrazole ring have been suggested to increase its basicity by increasing the acidity of the N-H proton in unsubstituted pyrazoles. nih.govmdpi.com For N-substituted pyrazoles like this compound, the focus shifts to the basicity of the pyridine-like nitrogen atom (N2). The combined electron-donating effects of the methyl and ethoxymethyl groups would be expected to enhance the nucleophilicity of this nitrogen.
The substitution pattern also plays a crucial role in directing electrophilic substitution reactions. The pyrazole ring itself is susceptible to electrophilic attack, typically at the C4 position. globalresearchonline.net The presence of electron-donating groups, such as the methyl and ethoxymethyl moieties, further activates the ring towards electrophiles. Therefore, this compound is expected to be more reactive towards electrophiles than unsubstituted 1-methyl-pyrazole.
To illustrate the general influence of substituents on pyrazole reactivity, the following table summarizes the expected effects of electron-donating and electron-withdrawing groups.
| Substituent Type | Position | Expected Effect on Reactivity | Expected Effect on Basicity |
| Electron-Donating (e.g., -CH₃, -OCH₃) | C3/C5 | Increased reactivity towards electrophiles | Increased |
| Electron-Withdrawing (e.g., -NO₂, -CN) | C3/C5 | Decreased reactivity towards electrophiles | Decreased |
| Electron-Donating (e.g., -CH₃) | N1 | Increased reactivity towards electrophiles | --- |
It is important to note that while these are general trends, the specific reactivity of this compound would require dedicated experimental and computational studies for precise characterization.
Detailed Mechanistic Investigations of Key Reactions (e.g., via Intrinsic Reaction Coordinate Calculations)
Detailed mechanistic investigations of chemical reactions provide profound insights into the transformation pathways, transition states, and energy barriers involved. For complex organic molecules like substituted pyrazoles, computational methods such as Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) calculations have become invaluable tools. tandfonline.comresearchgate.net
An IRC calculation maps the minimum energy path connecting a transition state to the reactants and products on the potential energy surface. youtube.com This allows for a detailed understanding of the reaction mechanism, confirming that a calculated transition state indeed connects the intended reactants and products.
The key steps in an electrophilic aromatic substitution on the C4 position of a 1-methyl-pyrazole derivative would be:
Formation of the Electrophile: The active electrophile (e.g., NO₂⁺ from a mixture of nitric and sulfuric acids) is generated. masterorganicchemistry.com
Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). The electron-donating methyl and ethoxymethyl groups would stabilize this intermediate, thereby increasing the reaction rate.
Deprotonation: A weak base removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product.
Computational studies on similar heterocyclic systems have utilized IRC calculations to validate the transition states for each of these steps, providing a detailed energy profile of the reaction. tandfonline.com Such studies can elucidate the influence of different substituents on the activation energies of the reaction steps. For this compound, one would anticipate that the electron-donating substituents would lower the energy barrier for the formation of the sigma complex in electrophilic substitution reactions.
The following table outlines the typical data that can be obtained from DFT and IRC calculations for a hypothetical electrophilic substitution reaction on a substituted pyrazole.
| Computational Method | Information Obtained | Relevance to Mechanism |
| DFT Optimization | Geometries of reactants, products, and transition states. | Provides the 3D structures of all species involved in the reaction. |
| Frequency Calculation | Vibrational frequencies to confirm minima (no imaginary frequencies) and transition states (one imaginary frequency). | Verifies the nature of the stationary points on the potential energy surface. |
| IRC Calculation | The minimum energy path connecting the transition state to the reactant and product. | Confirms the connectivity of the transition state and maps the reaction pathway. |
| Energy Calculations | Relative energies of reactants, products, and transition states (activation energy). | Determines the thermodynamic and kinetic feasibility of the reaction. |
Detailed mechanistic investigations, supported by computational tools like IRC, are essential for a comprehensive understanding of the chemical reactivity of substituted pyrazoles and for the rational design of new synthetic methodologies.
Advanced Derivatization and Complex Scaffold Construction Utilizing 3 Ethoxymethyl 1 Methyl 1h Pyrazole
Role as a Precursor and Building Block in Multi-Step Organic Synthesis
3-(Ethoxymethyl)-1-methyl-1H-pyrazole is a valuable starting material in multi-step organic synthesis. The pyrazole (B372694) ring itself is a stable aromatic system, while the ethoxymethyl substituent provides a handle for further chemical transformations. The ether linkage can be cleaved under specific conditions to reveal a hydroxymethyl group, which can then be oxidized to an aldehyde or a carboxylic acid, or participate in esterification or etherification reactions.
Furthermore, the pyrazole ring can be functionalized at various positions through electrophilic substitution or metallation-based strategies. The presence of the N-methyl group directs substitution patterns and influences the reactivity of the heterocyclic core. This combination of a stable, yet modifiable, core and a reactive side chain makes this compound a strategic component in the synthesis of complex target molecules.
Strategies for the Formation of Fused Heterocyclic Systems Containing the Pyrazole Core
The pyrazole moiety of this compound is an excellent foundation for the construction of fused heterocyclic systems. These larger, more complex ring systems are of significant interest in medicinal chemistry and materials science.
Synthesis of Pyrazolo[3,4-b]pyridine Systems
One of the most important classes of fused heterocycles derived from pyrazole precursors are the pyrazolo[3,4-b]pyridines. organic-chemistry.orgnih.govyoutube.comnih.gov The synthesis of these systems often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgnih.gov While direct routes starting from this compound would require initial functionalization to introduce an amino group at the 5-position, this highlights the potential of this scaffold to be elaborated into precursors for such cyclization reactions. The general strategy involves the formation of the pyridine (B92270) ring onto the existing pyrazole core. organic-chemistry.org
Construction of Other Condensed Pyrazole Derivatives
Beyond pyrazolopyridines, the this compound scaffold can be envisioned as a precursor to a variety of other condensed pyrazole derivatives. By introducing appropriate functional groups onto the pyrazole ring, intramolecular cyclization reactions can be triggered to form new rings. For example, functionalization at the 4-position could enable annulation reactions to build five- or six-membered rings fused to the pyrazole core. The specific nature of the fused system would be dictated by the choice of reagents and reaction conditions employed in the preceding functionalization steps.
Cross-Coupling Reactions of this compound Derivatives (e.g., Suzuki, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be converted into a suitable derivative, typically by introducing a leaving group such as a halide (Br, I) or a triflate onto the pyrazole ring.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. nih.govcsic.es A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents. Similarly, the Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This reaction is known for its high functional group tolerance and its ability to couple sp2- and sp3-hybridized carbon atoms. A halogenated or triflated derivative of this compound could serve as the electrophilic partner in these powerful bond-forming reactions.
Table 1: Potential Cross-Coupling Reactions of this compound Derivatives
| Cross-Coupling Reaction | Pyrazole Derivative | Coupling Partner | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole | Arylboronic acid | 4-Aryl-3-(ethoxymethyl)-1-methyl-1H-pyrazole |
Development of Hybrid Molecular Architectures Incorporating the Pyrazole Moiety
Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a new entity with potentially enhanced or synergistic biological activity. The this compound scaffold is an attractive component for the creation of such hybrid architectures.
By utilizing the synthetic handles described previously, such as the ethoxymethyl group or positions on the pyrazole ring amenable to cross-coupling, this pyrazole unit can be covalently linked to other bioactive moieties. For instance, the pyrazole could be connected to other heterocyclic systems known for their pharmacological properties, such as quinazolines, pyridines, or benzimidazoles, to generate novel hybrid structures. The design of these hybrids allows for the exploration of new chemical space and the potential for multi-target drug action.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Pyrazolo[3,4-b]pyridine |
| Quinazoline |
Computational and Theoretical Investigations of 3 Ethoxymethyl 1 Methyl 1h Pyrazole
Application of Quantum Chemical Methodologies
Quantum chemical methodologies are instrumental in building a foundational understanding of a molecule's behavior at the atomic level. These methods allow for the detailed examination of geometric and electronic properties that govern the compound's reactivity and interactions.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. eurasianjournals.com For 3-(ethoxymethyl)-1-methyl-1H-pyrazole, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.netnih.gov This process involves finding the minimum energy structure on the potential energy surface.
The conformational landscape of this compound is of particular interest due to the flexible ethoxymethyl group attached to the pyrazole (B372694) ring. Rotation around the C-O and C-C bonds of this side chain can lead to various conformers. DFT calculations can map these conformational possibilities and identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. bohrium.com The relative energies of different conformers can also be calculated to understand the dynamics of the molecule in different environments.
Below is a table of selected optimized geometric parameters for the likely global minimum energy conformer of this compound, derived from DFT calculations.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.35 |
| Bond Length (Å) | N2-C3 | 1.33 |
| Bond Length (Å) | C3-C4 | 1.40 |
| Bond Length (Å) | C4-C5 | 1.38 |
| Bond Length (Å) | C5-N1 | 1.37 |
| Bond Angle (°) | C5-N1-N2 | 112.5 |
| Bond Angle (°) | N1-N2-C3 | 105.0 |
| Bond Angle (°) | N2-C3-C4 | 111.0 |
| Bond Angle (°) | C3-C4-C5 | 105.5 |
| Bond Angle (°) | C4-C5-N1 | 106.0 |
Note: The values in this table are representative and based on typical DFT calculations for similarly substituted pyrazole derivatives.
Understanding the electronic structure of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may also be distributed over the ring system. The presence of the electron-donating methyl and ethoxymethyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comdeeporigin.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the most negative potential is anticipated to be located around the N2 nitrogen atom of the pyrazole ring, a common feature in pyrazole derivatives. researchgate.net
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative and represent typical results from DFT calculations on substituted pyrazoles.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral signatures.
Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and verification. ias.ac.in The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict ¹H and ¹³C NMR spectra with a high degree of accuracy. longdom.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined.
For this compound, these calculations can help assign the specific resonances observed in an experimental spectrum to the correct protons and carbon atoms in the molecule. This is particularly useful for unambiguously distinguishing between the C3, C4, and C5 carbons of the pyrazole ring and the various carbons in the ethoxymethyl and methyl substituents.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C3 | 150.2 | H4 | 6.10 |
| C4 | 105.8 | H5 | 7.45 |
| C5 | 138.5 | N-CH₃ | 3.80 |
| N-CH₃ | 39.1 | O-CH₂-C | 4.50 |
| O-CH₂-C | 68.3 | O-CH₂-CH₃ | 3.60 |
| O-CH₂-CH₃ | 66.2 | CH₂-CH₃ | 1.20 |
| CH₂-CH₃ | 15.4 |
Note: The presented chemical shifts are hypothetical and serve as examples of what might be expected from theoretical calculations for this type of molecule. mdpi.comresearchgate.net
Computational analysis of vibrational frequencies provides a detailed understanding of the infrared (IR) and Raman spectra of a molecule. nih.gov By performing a frequency calculation on the optimized geometry, the normal modes of vibration can be determined. researchgate.net Each vibrational mode has a characteristic frequency and intensity, which correspond to the peaks observed in the IR and Raman spectra.
This analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the various functional groups in this compound. For instance, the C-H stretching vibrations of the pyrazole ring, the methyl group, and the ethoxymethyl group can be identified, as can the C-O and C-N stretching modes. Comparing the calculated spectrum with the experimental one can provide strong evidence for the correctness of the proposed structure. researchgate.net
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For this compound, computational modeling could be used to investigate various reactions, such as electrophilic substitution at the C4 position of the pyrazole ring. By mapping the reaction pathway, the structure of the transition state can be determined, and the influence of the methyl and ethoxymethyl substituents on the reaction barrier can be quantified. Such studies provide a deeper understanding of the reactivity of the molecule and can be used to predict the outcome of reactions and to design new synthetic routes. scholaris.canih.gov
Theoretical Insights into Reactivity, Selectivity, and Energetic Profiles
Theoretical investigations into the reactivity of pyrazole derivatives often focus on the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govderpharmachemica.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For this compound, the electron-donating nature of the ethoxy group and the methyl group would likely influence the energy and distribution of these orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich areas (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. In the case of this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxymethyl group would be expected to be electron-rich centers.
Selectivity in chemical reactions involving substituted pyrazoles, such as electrophilic substitution or cycloaddition reactions, can also be rationalized through theoretical calculations. mdpi.comtandfonline.com Computational models can determine the relative energies of different transition states and reaction intermediates, thereby predicting the most likely reaction pathway and the regioselectivity of the outcome. For instance, in electrophilic substitution reactions on the pyrazole ring, calculations can predict whether the attack is more favorable at the C4 or C5 position. The steric and electronic effects of the ethoxymethyl and methyl substituents would play a significant role in determining this selectivity.
The energetic profile of a molecule provides information about its stability and potential energy content. Theoretical calculations are frequently used to determine key energetic properties such as the heat of formation (ΔHf). rsc.orgmdpi.com For energetic materials based on pyrazole structures, these calculations are vital for assessing their performance and stability. rsc.orgrsc.org While this compound is not typically considered an energetic material, its heat of formation could be calculated to provide a measure of its thermodynamic stability relative to other isomers or related compounds. The general approach involves optimizing the molecular geometry at a specific level of theory and then using isodesmic reactions or other computational schemes to derive the heat of formation. mdpi.com
To illustrate the type of data that would be generated in a comprehensive theoretical study of this compound, the following tables present hypothetical values for key reactivity descriptors and energetic properties.
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
Table 2: Calculated Energetic Profile for this compound
| Property | Hypothetical Value | Unit |
|---|---|---|
| Heat of Formation (gas) | +50.2 | kJ/mol |
| Gibbs Free Energy | -450.7 | Hartrees |
It is important to reiterate that the values presented in these tables are illustrative and not the result of actual calculations for this compound. A dedicated computational study would be required to obtain accurate theoretical data for this specific compound. Such a study would provide valuable insights into its fundamental chemical nature and guide its potential applications in various fields of chemistry.
Spectroscopic Characterization Methodologies for 3 Ethoxymethyl 1 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The pyrazole (B372694) ring protons (H-4 and H-5) will appear in the aromatic region, with their coupling constant revealing their adjacency. The N-methyl protons will be a sharp singlet, and the ethoxymethyl group will exhibit a characteristic ethyl pattern (a quartet and a triplet) and a singlet for the methylene (B1212753) bridge.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (pyrazole) | 7.3 - 7.5 | Doublet | 2.0 - 3.0 |
| H-4 (pyrazole) | 6.1 - 6.3 | Doublet | 2.0 - 3.0 |
| O-CH₂-N | 5.3 - 5.5 | Singlet | - |
| N-CH₃ | 3.8 - 4.0 | Singlet | - |
| O-CH₂-CH₃ | 3.5 - 3.7 | Quartet | 7.0 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms. The chemical shifts will be characteristic of the pyrazole ring, the N-methyl group, and the ethoxymethyl substituent.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | 150 - 153 |
| C-5 (pyrazole) | 128 - 130 |
| C-4 (pyrazole) | 105 - 107 |
| O-CH₂-N | 75 - 78 |
| O-CH₂-CH₃ | 65 - 68 |
| N-CH₃ | 36 - 38 |
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons on the pyrazole ring (H-4 and H-5) and within the ethyl group. An HSQC spectrum would directly link each proton to its attached carbon atom, confirming the assignments made from the 1D spectra.
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic (pyrazole ring) |
| 2980 - 2850 | C-H stretch | Aliphatic (methyl and ethyl groups) |
| 1580 - 1490 | C=N and C=C stretch | Pyrazole ring |
| 1470 - 1430 | C-H bend | CH₃ and CH₂ |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₇H₁₂N₂O), the molecular weight is 140.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 140. The fragmentation pattern would likely involve the cleavage of the ethoxymethyl group. Common fragmentation pathways for pyrazoles and ethers would lead to characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion |
|---|---|
| 140 | [M]⁺ (Molecular ion) |
| 111 | [M - C₂H₅]⁺ |
| 95 | [M - OC₂H₅]⁺ |
| 81 | [M - CH₂OC₂H₅]⁺ |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystal structure for this compound is publicly available, analysis of a closely related compound, 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, provides insights into the likely solid-state conformation.
A crystal structure of this compound would be expected to reveal a planar pyrazole ring. The ethoxymethyl group would likely adopt a conformation that minimizes steric hindrance. The crystal packing could be influenced by weak intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, as well as van der Waals forces.
Predicted Crystallographic Data (based on analogy)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths | C-N (pyrazole) ~ 1.34-1.38 Å, N-N (pyrazole) ~ 1.35 Å, C-O (ether) ~ 1.42 Å |
Emerging Research Frontiers and Future Perspectives in 3 Ethoxymethyl 1 Methyl 1h Pyrazole Chemistry
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of efficient and regioselective synthetic routes to polysubstituted pyrazoles is a cornerstone of heterocyclic chemistry. For 3-(ethoxymethyl)-1-methyl-1H-pyrazole, research is moving beyond traditional methods towards more sophisticated and sustainable approaches. The classical Knorr pyrazole (B372694) synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648), remains a fundamental strategy. mdpi.commdpi.com A plausible and highly efficient route for the target molecule would involve the reaction of 1-ethoxy-4,4-dimethoxybutan-2-one with methylhydrazine. This method offers the advantage of readily available starting materials and direct installation of the required substituents in a single cyclization step.
Another promising avenue is the post-functionalization of a pre-formed pyrazole ring. This strategy involves starting with a simpler pyrazole, such as (1-methyl-1H-pyrazol-3-yl)methanol, and subsequently introducing the ethyl group via Williamson ether synthesis. This approach allows for modularity, enabling the synthesis of a variety of 3-(alkoxymethyl) derivatives by simply changing the alkyl halide.
Modern synthetic methodologies are also being explored to improve efficiency, yield, and environmental footprint. mdpi.com These include microwave-assisted synthesis to accelerate reaction times and catalyst-free, solvent-free conditions that align with the principles of green chemistry. mdpi.com
| Synthetic Pathway | Key Precursors | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Cyclocondensation (Knorr Synthesis) | 1-ethoxy-4,4-dimethoxybutan-2-one, Methylhydrazine | Convergent, direct formation of the target structure. | Potential for regioisomeric impurities (formation of the 1,5-isomer). |
| Post-functionalization (Ether Synthesis) | (1-methyl-1H-pyrazol-3-yl)methanol, Ethyl halide, Base | High regioselectivity, modular approach for analogues. | Requires a two-step process, potential for side reactions. |
| [3+2] Cycloaddition | An appropriate diazo compound and an ethoxy-containing alkyne. | High regioselectivity, mild reaction conditions. thieme.de | Availability and stability of specific precursors. |
Investigation of Underexplored Reactivity and Transformative Chemistry
The pyrazole ring is an aromatic heterocycle, and its reactivity is well-documented. Electrophilic aromatic substitution, such as halogenation, nitration, and sulfonation, typically occurs at the C4-position due to the directing effects of the two nitrogen atoms. globalresearchonline.net For this compound, the C4-position is expected to be the primary site for such transformations, opening pathways to a variety of 4-substituted derivatives.
The side chain also offers avenues for chemical modification. The ether linkage in the ethoxymethyl group is generally stable but can be cleaved under harsh acidic conditions. More subtle transformations could involve the functionalization of the ethyl group. Furthermore, metalation of the pyrazole ring, for instance through lithiation, can provide a nucleophilic center for the introduction of various electrophiles, offering a powerful tool for creating more complex molecules. enamine.net Research into the selective metalation at either the C5 position or the methyl group on the nitrogen could unlock novel transformative pathways.
| Reaction Type | Reagents | Expected Product | Significance |
|---|---|---|---|
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 4-Halo-3-(ethoxymethyl)-1-methyl-1H-pyrazole | Intermediate for cross-coupling reactions. |
| Nitration | HNO₃/H₂SO₄ | 3-(Ethoxymethyl)-1-methyl-4-nitro-1H-pyrazole | Precursor for amino derivatives. |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-4-carbaldehyde | Building block for more complex structures. nih.gov |
| Directed Ortho-Metalation | n-BuLi, then Electrophile (E⁺) | 5-E-3-(ethoxymethyl)-1-methyl-1H-pyrazole | Introduction of functional groups at C5. enamine.net |
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and understanding the reactivity of molecules. researchgate.netnih.gov For this compound, DFT calculations can provide deep insights into its structural and electronic characteristics.
Key areas of computational investigation include:
Geometric Optimization: Determining the most stable conformation of the molecule, including the orientation of the ethoxymethyl group relative to the pyrazole ring.
Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to predict sites susceptible to electrophilic and nucleophilic attack. This can corroborate experimental findings regarding the reactivity of the C4-position.
Mechanistic Studies: Modeling the transition states and reaction pathways for various transformations, which helps in understanding reaction regioselectivity and optimizing conditions. acs.orgnih.gov
| Parameter | Predicted Value/Information | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | Calculated value (e.g., in eV) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Calculated value (in Debye) | Provides insight into the molecule's polarity and intermolecular interactions. |
| Atomic Charges (e.g., Mulliken) | Charge distribution across the atoms | Helps identify nucleophilic and electrophilic centers within the molecule. |
| Vibrational Frequencies | Calculated IR spectrum | Aids in the characterization and identification of the compound. |
Potential in Materials Science and Supramolecular Chemistry as a Ligand or Scaffold
Pyrazole derivatives are well-established as versatile ligands in coordination and supramolecular chemistry. nih.govresearchgate.net The two nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of a wide range of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. nih.govresearchgate.net
This compound is a particularly interesting candidate for these applications. The N2 atom of the pyrazole ring acts as a primary coordination site. Additionally, the oxygen atom of the ethoxymethyl side chain could potentially act as a second donor atom, allowing the molecule to function as a bidentate chelating or bridging ligand. This dual-coordination capability could lead to the formation of novel supramolecular assemblies and coordination polymers with unique structural topologies and properties.
The ability of pyrazole rings to participate in hydrogen bonding is another crucial aspect of their role in supramolecular chemistry. nih.gov Although the N1-position in the target molecule is methylated, precluding its role as a hydrogen bond donor, the N2-atom can still act as a hydrogen bond acceptor. This, combined with other potential non-covalent interactions, could be exploited in the design of self-assembling systems and crystal engineering. nih.gov
| Application Area | Role of this compound | Potential Metal Ions | Resulting Material/Structure |
|---|---|---|---|
| Coordination Chemistry | Monodentate or bidentate ligand | Cu(II), Zn(II), Co(II), Fe(II/III), Ag(I) | Discrete metal complexes, coordination polymers. nih.govresearchgate.net |
| Supramolecular Chemistry | Building block (scaffold) | - | Self-assembled structures via hydrogen bonding and other weak interactions. |
| Catalysis | Ligand for catalytic metal centers | Pd(II), Ru(II), Rh(I) | Homogeneous or heterogeneous catalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
